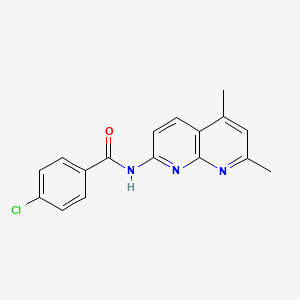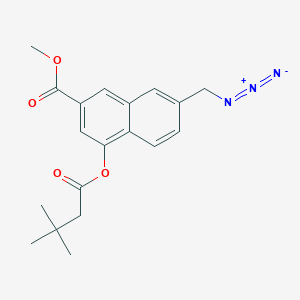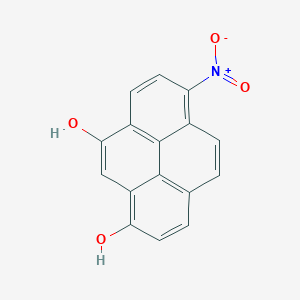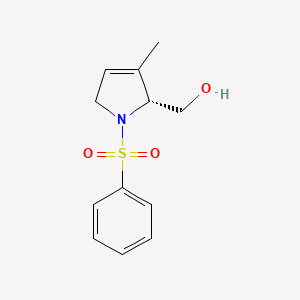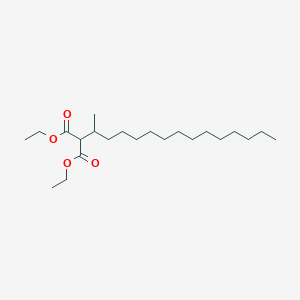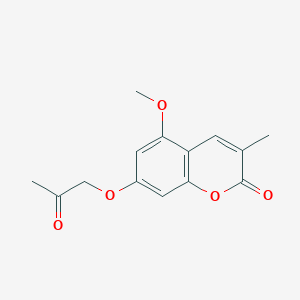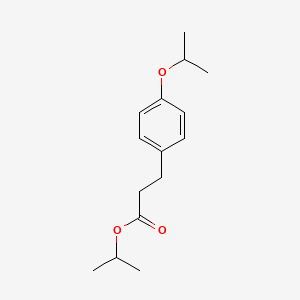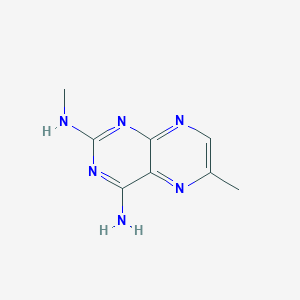
N~2~,6-Dimethylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,6-Dimethylpteridine-2,4-diamine is a chemical compound with a unique structure that includes a pteridine ring substituted with two methyl groups at positions 2 and 6, and two amino groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpteridine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylpyrimidine with suitable amines. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N2,6-Dimethylpteridine-2,4-diamine may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N~2~,6-Dimethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pteridine oxides, while substitution reactions can produce various substituted pteridines .
Scientific Research Applications
N~2~,6-Dimethylpteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N2,6-Dimethylpteridine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The pteridine ring structure allows for interactions with nucleic acids and proteins, potentially affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar in structure but lacks the amino groups.
2,4-Diaminopteridine: Similar but without the methyl groups at positions 2 and 6.
4,6-Dimethyl-2-pyrimidinamine: Similar but with a different ring structure.
Uniqueness
N~2~,6-Dimethylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
200127-57-7 |
|---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
2-N,6-dimethylpteridine-2,4-diamine |
InChI |
InChI=1S/C8H10N6/c1-4-3-11-7-5(12-4)6(9)13-8(10-2)14-7/h3H,1-2H3,(H3,9,10,11,13,14) |
InChI Key |
CZHCEBJJRSLYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
